(2,6-Dimethylphenylsulfonyl)nitromethane

Aldose reductase inhibition Diabetic complications Polyol pathway

(2,6-Dimethylphenylsulfonyl)nitromethane (CAS 122263-14-3), also designated ICI 215918, is the founding member of the sulphonylnitromethane class of aldose reductase inhibitors (ARIs). Structurally, it comprises a 2,6-dimethylphenyl ring linked to a nitromethane moiety through a sulfonyl bridge (C9H11NO4S, MW 229.25 g/mol).

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 122263-14-3
Cat. No. B045176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylphenylsulfonyl)nitromethane
CAS122263-14-3
Synonyms(2,6-dimethylphenylsulfonyl)nitromethane
ICI 215918
ICI-215918
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-]
InChIInChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyIKODJCPZKSJKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICI 215918 ((2,6-Dimethylphenylsulfonyl)nitromethane, CAS 122263-14-3): The Prototypical Sulphonylnitromethane Aldose Reductase Inhibitor


(2,6-Dimethylphenylsulfonyl)nitromethane (CAS 122263-14-3), also designated ICI 215918, is the founding member of the sulphonylnitromethane class of aldose reductase inhibitors (ARIs) [1]. Structurally, it comprises a 2,6-dimethylphenyl ring linked to a nitromethane moiety through a sulfonyl bridge (C9H11NO4S, MW 229.25 g/mol) [2]. First characterised in the early 1990s, ICI 215918 served as the chemical prototype from which second-generation sulphonylnitromethanes such as ZD5522 were derived [3]. Its primary documented application is as a pharmacological tool for inhibiting aldose reductase (ALR2; EC 1.1.1.21), the rate-limiting enzyme of the polyol pathway implicated in diabetic complications [1].

Why Sulphonylnitromethane Aldose Reductase Inhibitors Cannot Be Interchanged: The ICI 215918 Differentiation Rationale


Within the sulphonylnitromethane class, seemingly minor structural modifications produce profound shifts in potency, selectivity, and kinetic mechanism. ICI 215918 ((2,6-dimethylphenylsulfonyl)nitromethane) and its close congener ZD5522 differ by a single N-(2-methylphenyl)acetamide substituent, yet this change converts an uncompetitive inhibitor with exceptional ALR2/ALR1 selectivity (∼100-fold) into a noncompetitive inhibitor with substantially higher absolute potency but markedly lower isozyme selectivity (∼5-fold) [1]. Even more striking, the 4-amino analog ICI 222155 displays a distinct in vivo pharmacological profile, preventing formalin-evoked hyperalgesia without suppressing spinal prostaglandin E2 release [2]. These divergent profiles mean that ICI 215918 cannot be replaced by ZD5522, ICI 222155, or unsubstituted phenylsulfonylnitromethane without qualitatively altering the experimental outcome. The quantitative evidence below substantiates this non-interchangeability.

Head-to-Head Quantitative Evidence: ICI 215918 ((2,6-Dimethylphenylsulfonyl)nitromethane) Versus Closest Structural Analogs


ALR2 Inhibitory Potency: ICI 215918 vs. Second-Generation Sulphonylnitromethane ZD5522

ICI 215918 inhibits bovine lens aldose reductase (ALR2) with a dissociation constant (Kies) of 0.10 μM when glucose is the varied substrate [1]. The second-generation analog ZD5522 achieves K(is) = K(ii) = 7.2 nM (glucose) and 4.3 nM (methylglyoxal), representing an approximately 14- to 23-fold greater binding affinity [2]. ZD5522 is formally described as 'at least 10-fold more potent' against bovine lens ALR2 in vitro [2].

Aldose reductase inhibition Diabetic complications Polyol pathway

ALR2/ALR1 Isozyme Selectivity: ICI 215918 Delivers Superior Discrimination Over ZD5522

ICI 215918 displays up to 100-fold specificity for ALR2S (the inhibitor-sensitive form of aldose reductase) relative to the closely related aldehyde reductase ALR1. Its Ki against bovine kidney ALR1 is 10 μM with Kies = 1.8 μM [1]. In contrast, ZD5522 achieves only >5-fold selectivity, inhibiting bovine kidney ALR1 with K(ii) = 39 nM [2]. The selectivity window thus narrows from approximately 100-fold (ICI 215918) to approximately 5.4-fold (ZD5522), a roughly 18-fold difference in discrimination power.

Aldose reductase selectivity Aldehyde reductase Off-target profiling

Kinetic Mechanism: Uncompetitive (Allosteric) Inhibition Distinguishes ICI 215918 from Noncompetitive ZD5522

ICI 215918 acts as an uncompetitive inhibitor of ALR2S with respect to glucose, meaning it binds preferentially to the enzyme-NADP⁺-substrate ternary complex rather than to free enzyme [1]. This property causes ICI 215918 to become more potent as substrate (glucose) concentration rises—a therapeutically relevant feature during hyperglycemia [1]. ZD5522, by contrast, displays pure noncompetitive kinetics (K(is) = K(ii)), binding equally to free enzyme and enzyme-substrate complexes [2]. The uncompetitive mechanism of ICI 215918 is also associated with biphasic kinetic behaviour that discriminates inhibitor-sensitive (ALR2S) from inhibitor-insensitive (ALR2I) enzyme forms [1].

Enzyme kinetics Allosteric inhibition Mechanism of action

In Vivo Pharmacodynamic Efficacy: ICI 215918 Defines the Baseline for Sulphonylnitromethane ED95

In streptozotocin-diabetic rats, oral administration of ICI 215918 achieved a 95% effective dose (ED95) of 20 mg/kg for reducing sciatic nerve sorbitol accumulation [1]. Under identical experimental conditions, ZD5522 achieved an ED95 of 2.8 mg/kg, representing a roughly 7-fold improvement in in vivo potency [1]. This quantitative difference underscores the impact of structural elaboration on pharmacokinetic and pharmacodynamic properties within the sulphonylnitromethane series.

In vivo efficacy Diabetic neuropathy Nerve sorbitol

Physicochemical Differentiation: 2,6-Dimethyl Substitution Enhances Lipophilicity and Crystalline Stability Over Unsubstituted Phenylsulfonylnitromethane

The 2,6-dimethyl substitution on the aromatic ring of ICI 215918 increases its calculated logP to 2.915, compared with 2.30 for unsubstituted phenylsulfonylnitromethane (CAS 21272-85-5) . The estimated melting point also rises substantially, from 78–80 °C (phenylsulfonylnitromethane) to approximately 129.5 °C (ICI 215918) . These differences, while not derived from a single head-to-head study, are internally consistent with the increased molecular weight (229.25 vs. 201.2 g/mol) and reflect the impact of ortho-dimethyl substitution on crystal lattice energy and partitioning behaviour.

Lipophilicity Solid-state properties Formulation suitability

High-Value Procurement Scenarios for ICI 215918 ((2,6-Dimethylphenylsulfonyl)nitromethane, CAS 122263-14-3)


Reference Standard for Aldose Reductase Inhibitor Screening Cascades

ICI 215918 is the defining prototypical sulphonylnitromethane ARI and should be included as the class-reference standard in any aldose reductase inhibitor screening cascade. Its well-characterised Kies of 0.10 μM against bovine lens ALR2 and ED95 of 20 mg/kg in the streptozotocin-diabetic rat nerve sorbitol model [1] provide the quantitative benchmarks against which novel ARIs—whether sulphonylnitromethanes or other structural classes—must be compared.

ALR2/ALR1 Selectivity Profiling Tool

For studies requiring unambiguous discrimination between aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibition, ICI 215918 is the superior choice within the sulphonylnitromethane class. Its approximately 100-fold selectivity for ALR2S over ALR1 [1] far exceeds the roughly 5-fold selectivity of ZD5522 [2], making ICI 215918 the preferred probe for experiments where ALR1-mediated off-target effects must be minimised.

Allosteric Enzyme Mechanism Studies

ICI 215918 is uniquely suited for investigating allosteric inhibition of aldose reductase. Its uncompetitive kinetics—binding exclusively to the enzyme-NADP⁺-substrate ternary complex—combined with its ability to resolve inhibitor-sensitive (ALR2S) and inhibitor-insensitive (ALR2I) enzyme populations through biphasic kinetic analysis [1], make it an essential tool for enzymologists studying ordered bi-bi mechanisms and allosteric regulation of the polyol pathway.

Medicinal Chemistry Starting Point for Sulphonylnitromethane SAR

As the simplest aryl-substituted sulphonylnitromethane ARI with demonstrated in vivo activity, ICI 215918 represents the logical starting scaffold for structure-activity relationship (SAR) exploration. The quantitative potency, selectivity, and efficacy data available [1][2] enable rational design of analogs targeting improved potency (cf. ZD5522) or modified physicochemical properties (cf. ICI 222155, the 4-amino derivative [3]).

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